molecular formula C20H23ClN2O2S B2797677 4-chloro-N-cyclohexyl-N'-tosylbenzimidamide CAS No. 328014-95-5

4-chloro-N-cyclohexyl-N'-tosylbenzimidamide

Cat. No. B2797677
CAS RN: 328014-95-5
M. Wt: 390.93
InChI Key: DSXAAXIVZBMVIY-UHFFFAOYSA-N
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Description

4-chloro-N-cyclohexyl-N'-tosylbenzimidamide, also known as KN-93, is a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). This compound has gained significant attention in scientific research due to its ability to modulate CaMKII activity and its potential therapeutic applications. In

Scientific Research Applications

Reactivity and Mechanistic Insights

The study of cyclohexenyl iodonium salts and their nucleophilic substitution reactions reveals complex mechanisms that could be relevant to understanding the reactivity of compounds like 4-chloro-N-cyclohexyl-N'-tosylbenzimidamide. These reactions are explained by elimination-addition mechanisms with cyclohexyne intermediates, offering insights into potential synthetic pathways and reactivity patterns that could be applied to similar structures (Fujita et al., 2004).

Synthesis and Chemical Transformations

The synthesis of complex organic molecules often involves multi-step reactions with significant implications for developing pharmaceuticals and materials. For example, the synthesis of thiazole derivatives of triazoles for antimicrobial activity showcases the importance of chemical transformations in creating biologically active compounds. This research area could encompass the synthesis and functionalization of benzimidamide derivatives for various applications (Turan-Zitouni et al., 2005).

Biological Activity and Potential Applications

Research on compounds with structural similarities or functional groups related to 4-chloro-N-cyclohexyl-N'-tosylbenzimidamide can provide a basis for hypothesizing their biological activities. Studies on enaminones and their anticonvulsant properties, as well as the exploration of thiazoline derivatives for anticancer activity, suggest the potential for benzimidamide derivatives to exhibit significant biological effects. These effects could range from antimicrobial to anticancer activities, depending on the specific substituents and structural conformations of the molecules (Kubicki et al., 2000), (Turan-Zitouni et al., 2018).

properties

IUPAC Name

4-chloro-N'-cyclohexyl-N-(4-methylphenyl)sulfonylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2S/c1-15-7-13-19(14-8-15)26(24,25)23-20(16-9-11-17(21)12-10-16)22-18-5-3-2-4-6-18/h7-14,18H,2-6H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXAAXIVZBMVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NC2CCCCC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-cyclohexyl-N'-tosylbenzimidamide

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